

Commercial Availability and Synthetic Methodologies of 2-Thiopheneglyoxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

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Introduction

2-Thiopheneglyoxylic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various pharmaceutical agents, highlighting its importance as a versatile intermediate. This technical guide provides an in-depth overview of the commercial availability of **2-Thiopheneglyoxylic acid**, alongside detailed experimental protocols for its synthesis.

Commercial Sourcing

2-Thiopheneglyoxylic acid (CAS Number: 4075-59-6) is readily available from several commercial suppliers. The purity levels and offered quantities vary, catering to a range of research and development needs. A summary of offerings from prominent suppliers is presented below.

Supplier	Purity	Quantity	Price (USD)	CAS Number
Sigma-Aldrich	95%	-	\$102.00	4075-59-6
Amerigo Scientific	-	Inquiry	Inquiry	4075-59-6[1]
Shanghai Macklin Biochemical Co., Ltd	-	1g, 5g	1g: 127, 5g: 446	4075-59-6

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6H4O3S	[1]
Molecular Weight	156.16 g/mol	[1]
Melting Point	88-91 °C (lit.)	
Empirical Formula (Hill Notation)	C6H4O3S	
EC Number	223-794-2	
InChI	1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)	
InChI Key	GIWRVUADKUVEGU-UHFFFAOYSA-N	

Synthesis Protocols

The synthesis of **2-Thiopheneglyoxylic acid** is well-documented in patent literature. A common and effective method involves the oxidation of 2-acetylthiophene. Below are two detailed protocols based on patented procedures.

Protocol 1: Oxidation of 2-Acetylthiophene using Nitrosylsulfuric Acid

This method, described in patent CN110590736A, utilizes nitrosylsulfuric acid as the oxidizing agent to convert 2-acetylthiophene into **2-thiopheneglyoxylic acid** with high purity and yield.

[2]

Materials:

- 2-Acetylthiophene
- Sulfuric acid (60-65% concentration)
- Nitrosylsulfuric acid
- Ice water
- Aqueous alkali solution (e.g., sodium hydroxide solution)
- Aqueous acid solution (e.g., hydrochloric acid)
- Organic solvent for extraction (e.g., dichloroethane, chloroform, or ethyl acetate)

Procedure:

- In a reaction vessel, add 2-acetylthiophene and sulfuric acid (60% concentration). Stir the mixture and cool to 0°C.
- Slowly add nitrosylsulfuric acid to the reaction mixture, maintaining the internal temperature between 15±3°C.
- After the addition is complete, continue to stir the reaction mixture for 1 hour.
- Pour the reaction mixture slowly into ice water to induce crystallization. Continue to cool for 3 hours to ensure complete precipitation.
- Filter the mixture to collect the solid product.

- Dissolve the obtained solid in an aqueous alkali solution.
- Adjust the pH of the solution to 2-5 with an aqueous acid solution.
- Extract the solution with an organic solvent (e.g., dichloroethane) to remove impurities.
- Further acidify the aqueous layer to a pH of 0.8-1 to precipitate the purified **2-thiopheneglyoxylic acid**.
- The product can be collected by filtration and dried, or extracted with an organic solvent (e.g., dichloromethane) followed by evaporation of the solvent.

Purity and Yield: This method can produce **2-thiopheneglyoxylic acid** with a purity of over 98.5% and a yield exceeding 81%.[\[2\]](#)

Protocol 2: Synthesis from 2-Acetylthiophene using Sodium Nitrite and Hydrochloric Acid

This alternative method, outlined in patent CN101880271 as a step in the synthesis of 2-thiopheneacetic acid, also starts with 2-acetylthiophene.[\[3\]](#)

Materials:

- 2-Acetylthiophene
- Sodium nitrite
- Hydrochloric acid
- Organic solvent for extraction

Procedure:

- Prepare a mixed solution of sodium nitrite and hydrochloric acid.
- Add 2-acetylthiophene to the mixed solution. The weight ratio of 2-acetylthiophene, sodium nitrite, and hydrochloric acid should be approximately 1:1.5:10.

- Heat the reaction mixture to 65°C.
- After the reaction is complete, cool the mixture.
- Adjust the pH of the solution to 2.
- Extract the product with an organic solvent.

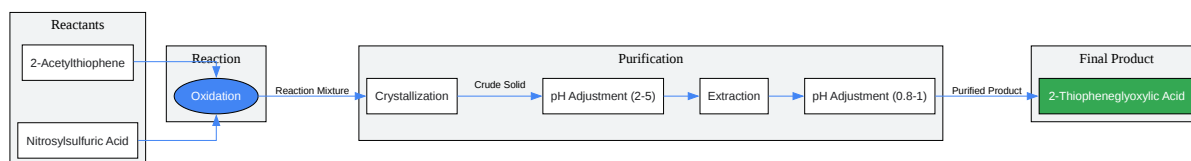
Note: This patent primarily focuses on the synthesis of 2-thiopheneacetic acid, with **2-thiopheneglyoxylic acid** as an intermediate. Further purification steps may be required to isolate pure **2-thiopheneglyoxylic acid**.

Applications in Drug Development

Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[4] The thiophene ring is present in numerous FDA-approved drugs.[4] 2-Thiopheneacetic acid, a derivative of **2-thiopheneglyoxylic acid**, is a precursor to the broad-spectrum antibacterial drugs cephalothin and cefoxitin.[3][5] The structural modification of the cephalosporin core with thiophene-containing side chains can enhance the antibacterial activity of the drug.[3]

Visualizing the Synthesis Workflow

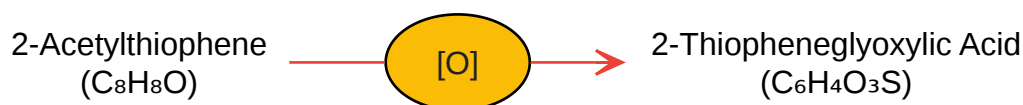
The following diagram illustrates the key steps in the synthesis of **2-Thiopheneglyoxylic acid** from 2-acetylthiophene as described in Protocol 1.



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Caption: Synthesis workflow for **2-Thiopheneglyoxylic acid**.

The following diagram illustrates the chemical transformation from 2-acetylthiophene to **2-thiopheneglyoxylic acid**.



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Caption: Oxidation of 2-acetylthiophene.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Methodologies of 2-Thiopheneglyoxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043174#commercial-availability-of-2-thiopheneglyoxylic-acid]

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